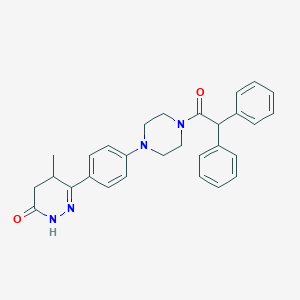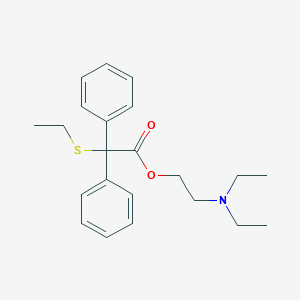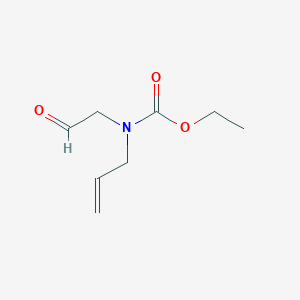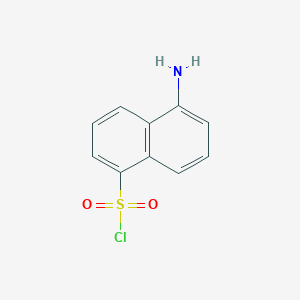
5-aminonaphthalene-1-sulfonyl Chloride
Vue d'ensemble
Description
5-Aminonaphthalene-1-sulfonyl Chloride is a unique chemical compound with the empirical formula C10H8ClNO2S . It has a molecular weight of 241.69 .
Molecular Structure Analysis
The molecular structure of 5-aminonaphthalene-1-sulfonyl Chloride can be represented by the SMILES stringNc1cccc2c (cccc12)S (Cl) (=O)=O . The InChI key for this compound is HNBHMACNYOOUKK-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Reaction with Dimethylsulfoxide
Research by Boyle (1966) explored the reaction of 5-aminonaphthalene-1-sulfonyl chloride with dimethylsulfoxide. This study highlighted the chemical reactivity and potential applications of 5-aminonaphthalene-1-sulfonyl chloride in producing sulfonic acid and chlorodimethyl sulfide, contributing to our understanding of its chemical properties (Boyle, 1966).
Ultramicro Method for Amino Acid Quantitation
Airhart et al. (1973) developed a method to quantify individual amino acids using 5-aminonaphthalene-1-sulfonyl chloride, demonstrating its utility in biochemical analysis. This method, significantly more sensitive than traditional approaches, highlights the compound's role in enhancing analytical techniques (Airhart, Sibiga, Sanders, & Khairallah, 1973).
Electrodegradation of Naphthalenic Amines
Rodrigues et al. (2018) investigated the electrodegradation of various aminonaphthalene sulfonates, including derivatives of 5-aminonaphthalene-1-sulfonyl chloride. This research is crucial in understanding the environmental impact and degradation pathways of these compounds (Rodrigues, Nunes, Lopes, Silva, Ciríaco, & Pacheco, 2018).
Detection of Amino Acids and Serotonin
Leonard and Osborne (1975) discussed the increasing use of 5-aminonaphthalene-1-sulfonyl chloride in biological research, particularly in detecting amino acids and serotonin. The study underscores its role in neurochemical analysis and the development of novel detection methods (Leonard & Osborne, 1975).
Analysis in Plants and Insects
Barcelon, McCoy, and Donselman (1983) utilized 5-aminonaphthalene-1-sulfonyl chloride for amino acid analysis in plants and insects. Their work highlights the compound's role in agricultural and environmental studies, particularly in understanding plant disease susceptibility (Barcelon, McCoy, & Donselman, 1983).
Identification of N-terminal Amino Acids
Harris (1988) and Walker (1984) have both contributed to the development of methods for identifying N-terminal amino acids in proteins using 5-aminonaphthalene-1-sulfonyl chloride. This application is significant in protein chemistry and bioanalytical techniques (Harris, 1988); (Walker, 1984).
Formation of 1-Dimethylaminonaphthalene-5-sulphonamide
Neadle and Pollitt (1965) studied the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids. This research provides insight into the chemical behavior and by-products of reactions involving 5-aminonaphthalene-1-sulfonyl chloride (Neadle & Pollitt, 1965).
Safety And Hazards
Propriétés
IUPAC Name |
5-aminonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHMACNYOOUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminonaphthalene-1-sulfonyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



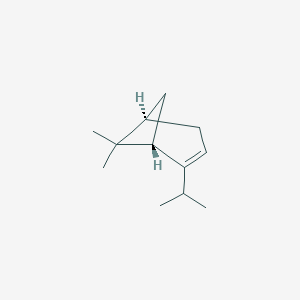
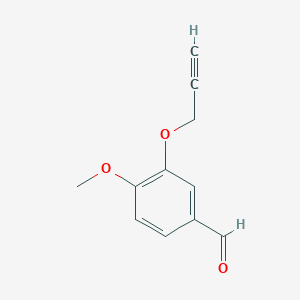
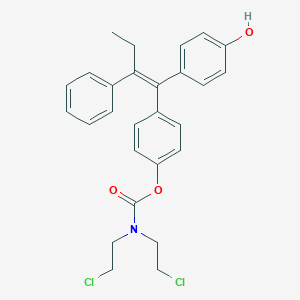

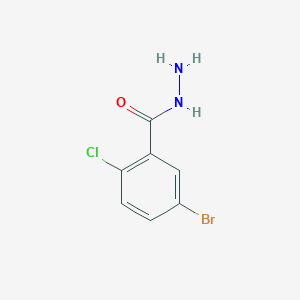
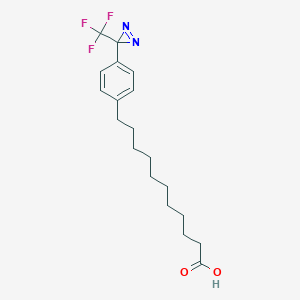

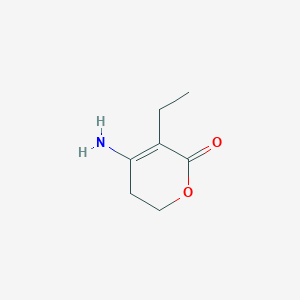

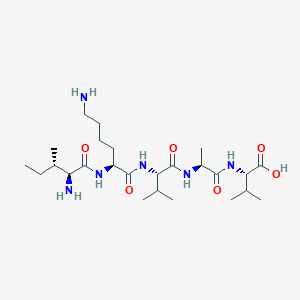
![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
